

Spectroscopic Profile of 8-Methylquinolin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 8-Methylquinolin-4(1H)-one

Cat. No.: B1316467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **8-Methylquinolin-4(1H)-one**, also known as 4-hydroxy-8-methylquinoline. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific molecule, this guide synthesizes information from analogous compounds and general principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected spectral characteristics and detailed experimental protocols.

Chemical Structure and Properties

8-Methylquinolin-4(1H)-one is a derivative of quinoline, featuring a methyl group at the 8th position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data

While a complete, experimentally verified dataset for **8-Methylquinolin-4(1H)-one** is not readily available in the public domain, the following tables summarize the expected

spectroscopic characteristics based on data from closely related analogs and established spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the fused benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for **8-Methylquinolin-4(1H)-one**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H2	7.8 - 8.2	d
H3	6.2 - 6.5	d
H5	7.5 - 7.8	d
H6	7.2 - 7.5	t
H7	7.0 - 7.3	d
8-CH ₃	2.4 - 2.7	s
N-H	11.0 - 12.0	br s

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for **8-Methylquinolin-4(1H)-one**

Carbon	Predicted Chemical Shift (ppm)
C2	140 - 145
C3	110 - 115
C4	175 - 180
C4a	120 - 125
C5	125 - 130
C6	120 - 125
C7	130 - 135
C8	135 - 140
C8a	145 - 150
8-CH ₃	15 - 20

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **8-Methylquinolin-4(1H)-one** will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for **8-Methylquinolin-4(1H)-one**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1640 - 1680	Strong
C=C Stretch (Aromatic)	1550 - 1620	Medium to Strong
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **8-Methylquinolin-4(1H)-one**, the molecular ion peak [M]⁺ should be observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for **8-Methylquinolin-4(1H)-one**

m/z	Fragment
159	[M] ⁺
131	[M - CO] ⁺
130	[M - CHO] ⁺
103	[M - CO - HCN] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for quinolinone derivatives like **8-Methylquinolin-4(1H)-one**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **8-Methylquinolin-4(1H)-one** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently vortex to ensure a homogenous solution.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

- Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

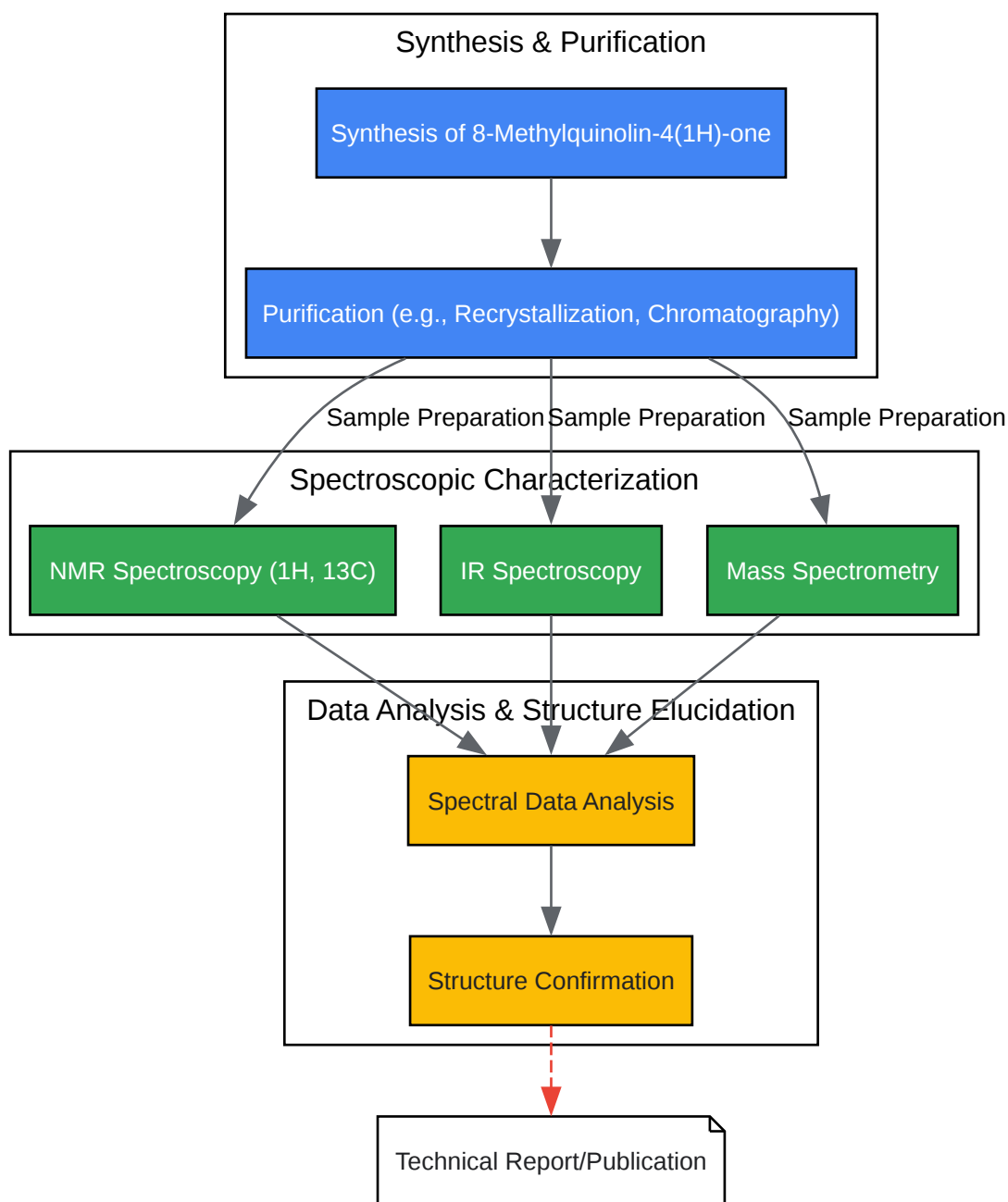
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: Typically 70 eV.
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **8-Methylquinolin-4(1H)-one**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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